N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKKCHPEUADFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, identified by its CAS number 1105228-05-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.9 g/mol. The structure features a piperidine ring substituted with a 4-chlorophenyl group and a thiophene-linked oxadiazole moiety, which is significant for its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1105228-05-4 |
| Molecular Formula | |
| Molecular Weight | 388.9 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro evaluations revealed that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways .
A specific study highlighted that oxadiazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines, suggesting their potential as effective anticancer agents. Notably, the introduction of electron-withdrawing groups in the oxadiazole structure enhanced antitumor activity .
Antimicrobial Activity
The compound's oxadiazole core is associated with various antimicrobial activities. Research has shown that several oxadiazole derivatives exhibit potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans. The mode of action typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
A comparative study on related compounds found that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against specific bacterial strains, indicating strong antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through p53 signaling.
- Cell Cycle Arrest : Certain analogs have been shown to cause G0-G1 phase arrest in cancer cells.
- Antimicrobial Mechanisms : Disruption of cell wall synthesis and membrane integrity in bacteria and fungi.
Study on Anticancer Properties
In a study examining the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition with IC50 values ranging from 0.65 to 2.41 μM . Flow cytometry analysis confirmed that these compounds effectively arrested the cell cycle at the G0-G1 phase.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives reported that specific compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states. The binding affinity to key enzymes was evaluated using molecular docking studies, revealing strong interactions that could lead to effective therapeutic strategies against tuberculosis .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit promising anticancer properties. Specifically, the introduction of oxadiazole derivatives has been shown to enhance the antiproliferative activity against various cancer cell lines:
- Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that it may disrupt cell cycle progression and promote cell death through the activation of caspases, which are crucial for the apoptotic pathway .
- Case Studies : In vitro studies have shown that derivatives similar to N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibit IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . For instance, certain oxadiazole derivatives achieved IC50 values as low as 0.19 μM against MCF-7 cells.
Antimicrobial Properties
In addition to anticancer applications, compounds featuring the piperidine and oxadiazole frameworks have demonstrated notable antimicrobial activity:
- Broad-Spectrum Activity : Research has indicated that these compounds possess inhibitory effects against a range of bacterial strains. The presence of electron-withdrawing groups on the aromatic ring enhances their antibacterial potency .
- Mechanism : The antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at para position | Increases lipophilicity and enhances cellular uptake |
| Oxadiazole ring | Contributes to increased anticancer activity and selectivity |
| Thiophene group | Enhances interaction with biological targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Aromatic Substituents (Propanamide Series)
Compounds 7a–7k (–2) share a 1,3,4-oxadiazole-piperidine scaffold but differ in the propanamide substituents. Key examples include:
| Compound | R Group (Propanamide) | Molecular Formula | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 7a | Phenyl | C₂₂H₂₃ClN₄O₄S₂ | 75 | 71–73 | 507 |
| 7b | 3-Methylphenyl | C₂₃H₂₅ClN₄O₄S₂ | 72 | 79–81 | 521 |
| 7c | 2,3-Dimethylphenyl | C₂₄H₂₇ClN₄O₄S₂ | 70 | 81–83 | 535 |
| 7k | 2-Ethylphenyl | C₂₄H₂₇ClN₄O₄S₂ | 78 | 66–68 | 535 |
Key Findings :
- Substituent Effects : Methyl or ethyl groups on the phenyl ring (e.g., 7b, 7c, 7k) increase molecular weight and slightly elevate melting points compared to unsubstituted 7a .
- Yield Trends : Bulkier substituents (e.g., 2,3-dimethyl in 7c) correlate with marginally lower yields, likely due to steric hindrance during synthesis.
Analogs with Heterocyclic Variations
Pyridine-Substituted Oxadiazole ()
Compound : N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
- Structure : Replaces thiophene with pyridin-4-yl.
- Molecular Formula : C₁₆H₁₃ClN₄O₂S (MW: 360.8 g/mol).
- Key Differences :
Thiadiazole-Based Analog ()
Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structure : Features a 1,3,4-thiadiazole ring instead of oxadiazole and a pyrrolidine core.
- Molecular Formula : C₁₇H₁₈FN₃O₂S (MW: 347.4 g/mol).
- Key Differences: Thiadiazole’s sulfur atom may alter electronic properties and binding kinetics.
Bioactive Oxadiazole Derivatives ()
Compounds such as (2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide demonstrate:
Critical Analysis of Structural Modifications
- Thiophene vs. Pyridine : Thiophene’s sulfur atom may improve membrane permeability, whereas pyridine could enhance solubility.
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic size may increase steric effects, while fluorine’s electronegativity improves binding specificity.
- Piperidine vs.
Q & A
Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?
Answer:
The synthesis involves multi-step organic reactions:
Cyclization of precursors : Use phosphorus oxychloride (POCl₃) to facilitate oxadiazole ring formation from thiophene-2-carboxylic acid hydrazide derivatives .
Piperidine coupling : React the oxadiazole intermediate with a piperidine derivative under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the piperidine-oxadiazole core .
Carboxamide functionalization : Introduce the 4-chlorophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification : Optimize yield (typically 60-75%) using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can spectroscopic methods confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2-8.1 ppm for thiophene and chlorophenyl groups) and piperidine CH₂/CH signals (δ 1.5-3.5 ppm). Carboxamide NH appears as a broad singlet (~δ 9.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₆ClN₅O₂S; calculated [M+H⁺]⁺ = 442.0732) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for kinases) .
- Antimicrobial activity : Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent variation : Synthesize analogs with:
- Halogen replacements (e.g., -Br, -F instead of -Cl on the phenyl ring) .
- Heterocycle modifications (e.g., replacing thiophene with furan or pyridine) .
Biological testing : Compare activity across analogs to identify critical functional groups (e.g., chlorophenyl enhances lipophilicity and target binding) .
Computational modeling : Use molecular docking to correlate substituent effects with binding affinity to targets (e.g., enzyme active sites) .
Advanced: How to resolve contradictions in reported biological data for structurally similar compounds?
Answer:
- Reproduce assays : Standardize protocols (e.g., cell line passage number, serum concentration) to eliminate variability .
- Purity validation : Re-analyze conflicting compounds via HPLC (>95% purity) to rule out impurities .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants .
Advanced: What computational strategies predict the compound’s target and binding mode?
Answer:
Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
Pharmacophore modeling : Identify essential features (e.g., oxadiazole as a hydrogen bond acceptor) using MOE or Phase .
MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) in explicit solvent .
Advanced: What strategies improve the compound’s pharmacokinetic profile?
Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP ~2-3) while maintaining permeability .
- Metabolic stability : Test in liver microsomes; block labile sites (e.g., methylate piperidine to prevent oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; modify substituents to lower binding .
Advanced: How to analyze the impact of stereochemistry on activity?
Answer:
Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .
X-ray crystallography : Determine absolute configuration and compare with activity data (e.g., R-enantiomer may show higher potency) .
Stereoselective synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to prepare enantiopure derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
